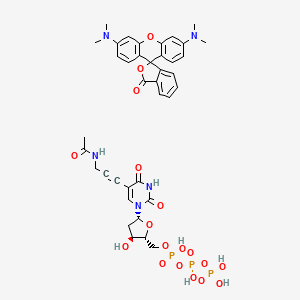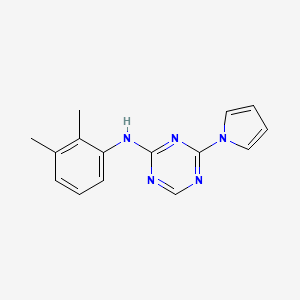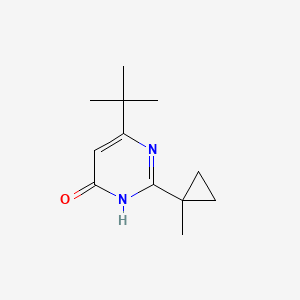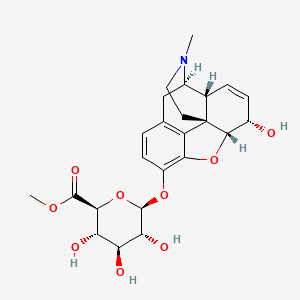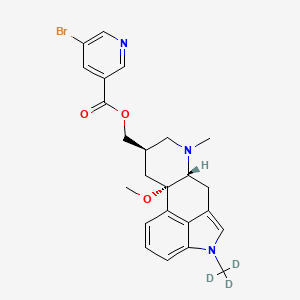
Nicergoline-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicergoline-d3 is a deuterated form of Nicergoline, an ergot derivative used primarily for its vasodilatory properties. It is commonly employed in the treatment of cerebrovascular disorders, such as dementia and migraines of vascular origin . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nicergoline due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nicergoline-d3 involves the incorporation of deuterium atoms into the Nicergoline molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the Nicergoline structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to purify the deuterated compound.
Analyse Chemischer Reaktionen
Types of Reactions
Nicergoline-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace functional groups within the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Nicergoline-d3 is widely used in scientific research due to its stable isotope labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. Some applications include:
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion of this compound in biological systems.
Metabolic Pathway Analysis: Studying the metabolic transformations of this compound in the body.
Drug Interaction Studies: Examining the interactions of this compound with other drugs and compounds.
Neuroprotective Research: Exploring the neuroprotective effects of this compound in models of neurodegenerative diseases.
Wirkmechanismus
Nicergoline-d3 exerts its effects primarily through the inhibition of postsynaptic alpha (1)-adrenoceptors on vascular smooth muscle . This inhibition leads to vasodilation and increased blood flow. Additionally, this compound enhances cholinergic and catecholaminergic neurotransmitter function, inhibits platelet aggregation, promotes metabolic activity, and has neurotrophic and antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Nicergoline-d3 is compared with other ergot derivatives, such as:
Ergotamine: Used for migraine treatment but associated with cardiac fibrosis.
Methysergide: Another ergot derivative with similar vasodilatory properties but different safety profiles.
Pergolide: Used in Parkinson’s disease treatment but with different receptor affinities.
This compound is unique due to its stable isotope labeling, which makes it particularly valuable for pharmacokinetic and metabolic studies. Unlike some other ergot derivatives, this compound does not exhibit significant adverse effects such as cardiac fibrosis .
Eigenschaften
Molekularformel |
C24H26BrN3O3 |
|---|---|
Molekulargewicht |
487.4 g/mol |
IUPAC-Name |
[(6aR,9R,10aS)-10a-methoxy-7-methyl-4-(trideuteriomethyl)-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1/i1D3 |
InChI-Schlüssel |
YSEXMKHXIOCEJA-VHTLWHJUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C=C2C[C@@H]3[C@](C[C@H](CN3C)COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC |
Kanonische SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)
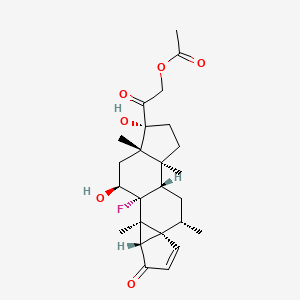

![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
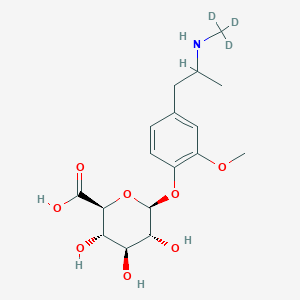
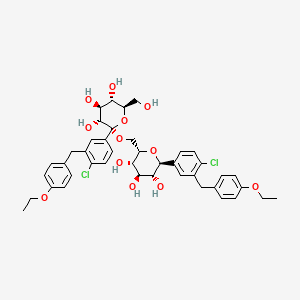
![1-(2-Aminoethyl)-3-[2-(Quinolin-3-Yl)pyridin-4-Yl]-1h-Pyrazole-5-Carboxylic Acid](/img/structure/B13861030.png)
